molecular formula C19H18ClNO5 B11474813 3-(4-Chlorophenyl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole

3-(4-Chlorophenyl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole

Cat. No.: B11474813
M. Wt: 375.8 g/mol
InChI Key: PJPLVQXFZISNKS-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE is a complex organic compound characterized by the presence of a chlorophenyl group, a dimethoxybenzodioxol group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE typically involves multi-step organic reactions. One common approach is to start with the chlorophenyl and benzodioxol precursors, which are then subjected to a series of reactions including alkylation, cyclization, and oxidation to form the final oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

3-(4-CHLOROPHENYL)-5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLORO-3-METHYLPHENOL
  • 3,4-DICHLOROPHENYL N-(3-CHLOROPHENYL)CARBAMATE

Uniqueness

Compared to similar compounds, 3-(4-CHLOROPHENYL)-5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOLE is unique due to its specific structural features, such as the combination of the chlorophenyl and benzodioxol groups with the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H18ClNO5

Molecular Weight

375.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C19H18ClNO5/c1-22-16-8-12(17(23-2)19-18(16)24-10-25-19)7-14-9-15(21-26-14)11-3-5-13(20)6-4-11/h3-6,8,14H,7,9-10H2,1-2H3

InChI Key

PJPLVQXFZISNKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)CC3CC(=NO3)C4=CC=C(C=C4)Cl)OC)OCO2

Origin of Product

United States

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